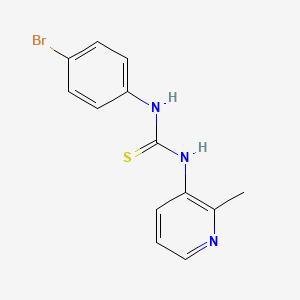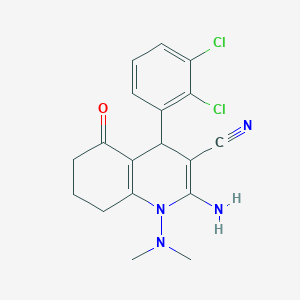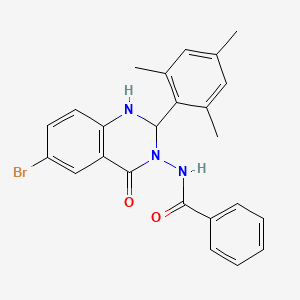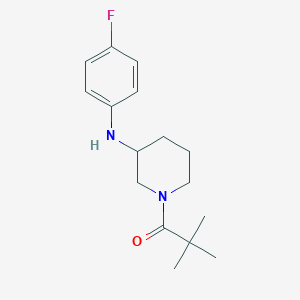
1-(4-Bromophenyl)-3-(2-methylpyridin-3-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(2-methylpyridin-3-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(2-methylpyridin-3-yl)thiourea typically involves the reaction of 4-bromoaniline with 2-methyl-3-pyridinecarbothioamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-3-(2-methylpyridin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-(2-methylpyridin-3-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-(2-methylpyridin-3-yl)thiourea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds with target proteins, affecting their function. Additionally, the bromine atom and pyridine ring can participate in various non-covalent interactions, such as π-π stacking and halogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-methylpyridin-3-yl)thiourea
- 1-(4-Fluorophenyl)-3-(2-methylpyridin-3-yl)thiourea
- 1-(4-Methylphenyl)-3-(2-methylpyridin-3-yl)thiourea
Uniqueness
1-(4-Bromophenyl)-3-(2-methylpyridin-3-yl)thiourea is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and interactions. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylpyridin-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c1-9-12(3-2-8-15-9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICVMJZCDWOLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide](/img/structure/B6014665.png)
![4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6014672.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6014678.png)
![N-(4-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6014689.png)


![1-({1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6014714.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B6014737.png)
![{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone](/img/structure/B6014752.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-4-methoxybenzamide](/img/structure/B6014758.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6014760.png)

![11-[(3,5-Dichloro-2-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B6014774.png)
